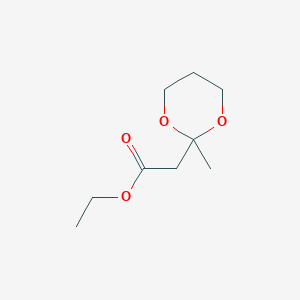
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is an organic compound with the molecular formula C8H14O4. It is known for its fruity, apple-like aroma and is commonly used in the flavor and fragrance industry. This compound is also referred to as Fructone or apple ketal .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetoacetate with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
In industrial settings, the production of this compound involves similar acetalization processes but on a larger scale. The use of continuous reactors and efficient separation techniques ensures high yield and purity of the final product. The process is optimized to minimize waste and energy consumption, making it economically viable .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of aqueous acid or base, the compound can be hydrolyzed to yield ethyl acetoacetate and ethylene glycol.
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate to form corresponding carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Ethyl acetoacetate and ethylene glycol.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Applications De Recherche Scientifique
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Widely used in the flavor and fragrance industry due to its pleasant aroma.
Mécanisme D'action
The mechanism of action of ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate involves its interaction with olfactory receptors, leading to the perception of its fruity aroma. In biological systems, it may interact with enzymes and other molecular targets, influencing various biochemical pathways .
Comparaison Avec Des Composés Similaires
Ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate is unique due to its specific structure and aroma profile. Similar compounds include:
Ethyl 2-methyl-1,3-dioxolane-2-acetate: Another fruity-smelling compound with a similar structure.
2-Ethyl-2-methyl-1,3-dioxolane: Used as a reagent in organic synthesis and has similar chemical properties
These compounds share similar chemical properties but differ in their specific applications and aroma profiles.
Propriétés
Numéro CAS |
90293-83-7 |
|---|---|
Formule moléculaire |
C9H16O4 |
Poids moléculaire |
188.22 g/mol |
Nom IUPAC |
ethyl 2-(2-methyl-1,3-dioxan-2-yl)acetate |
InChI |
InChI=1S/C9H16O4/c1-3-11-8(10)7-9(2)12-5-4-6-13-9/h3-7H2,1-2H3 |
Clé InChI |
XMLLBDKQPQZGDP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC1(OCCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


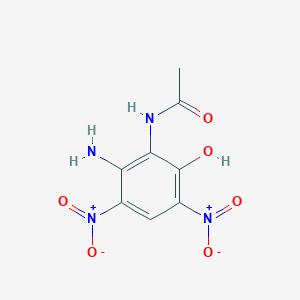


![Ethyl [2-(2-methylpropanoyl)-4-nitrophenoxy]acetate](/img/structure/B14376267.png)
![N-[5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl]thiourea](/img/structure/B14376272.png)

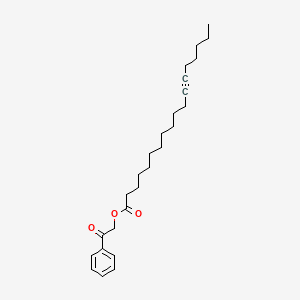
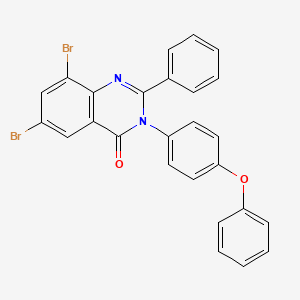
![2-[1,1-Bis(ethylsulfanyl)prop-1-ene-2-sulfinyl]-1,1-bis(ethylsulfanyl)prop-1-ene](/img/structure/B14376294.png)
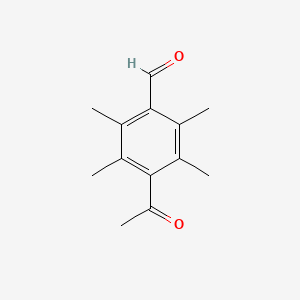
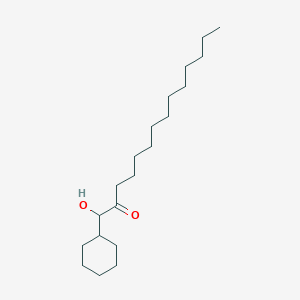
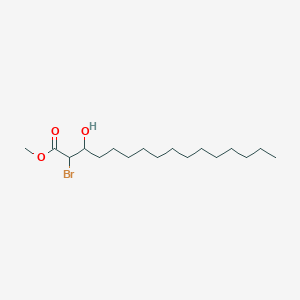
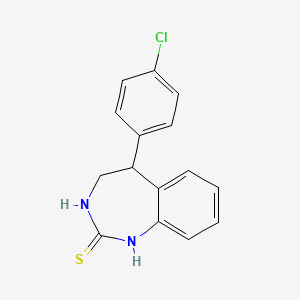
![3-{3-[(Triethylsilyl)oxy]but-2-en-1-yl}oxolan-2-one](/img/structure/B14376307.png)
